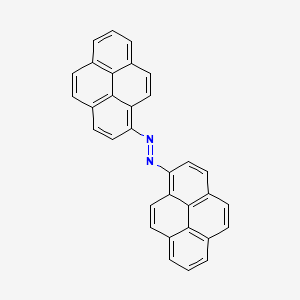

1,1'-Azopyrene

Description

1,1'-Azopyrene is a polycyclic aromatic compound featuring a pyrene backbone linked by an azo (-N=N- group at the 1,1' positions. This structural motif confers unique electronic and optical properties, making it relevant in materials science and photochemistry. The compound’s extended π-conjugation system enables applications in organic electronics, sensors, and light-harvesting systems. However, its synthesis, stability, and reactivity are highly sensitive to substituents and environmental conditions, necessitating detailed comparisons with structurally analogous compounds .

Properties

CAS No. |

58447-76-0 |

|---|---|

Molecular Formula |

C32H18N2 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

di(pyren-1-yl)diazene |

InChI |

InChI=1S/C32H18N2/c1-3-19-7-9-23-13-17-27(25-15-11-21(5-1)29(19)31(23)25)33-34-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18H |

InChI Key |

WWMVHQYWYMHBJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=NC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |

Origin of Product |

United States |

Preparation Methods

1,1’-Azopyrene can be synthesized through the photolysis of 1-azidopyrene. In this process, 1-azidopyrene is exposed to light, resulting in the formation of 1-nitrenopyrene, which subsequently converts to 1,1’-Azopyrene in an oxygen-free benzene solution The reaction conditions typically involve degassed solvents to prevent unwanted side reactions

Chemical Reactions Analysis

1,1’-Azopyrene undergoes various chemical reactions, including:

Oxidation: In the presence of oxygen, 1,1’-Azopyrene can be converted to 1-nitropyrene.

Reduction: The azo group can be reduced to form the corresponding hydrazo compound.

Substitution: The aromatic rings of 1,1’-Azopyrene can undergo electrophilic substitution reactions, typical of polycyclic aromatic hydrocarbons.

Common reagents and conditions used in these reactions include degassed solvents, light sources for photolysis, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include 1-nitropyrene and various substituted pyrene derivatives .

Scientific Research Applications

1,1’-Azopyrene has several applications in scientific research:

Chemistry: It is used as a photolabile probe in studies involving photoaffinity labeling and protein purification.

Biology: The compound’s ability to form reactive intermediates makes it useful in studying biochemical pathways and interactions.

Mechanism of Action

The mechanism by which 1,1’-Azopyrene exerts its effects involves the formation of reactive intermediates, such as 1-nitrenopyrene, during photolysis. These intermediates can interact with various molecular targets, leading to the formation of different products depending on the reaction conditions. The pathways involved include the stabilization of triplet states and subsequent reactions with oxygen or other reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Spin Properties

Table 1 summarizes spin Hamiltonian parameters (g, A, D, and E) for compounds 1, 1a, 2, and 3, which share structural similarities with 1,1'-Azopyrene. These parameters, derived from electron paramagnetic resonance (EPR) studies, highlight differences in spin distribution and magnetic anisotropy:

| Compound | g-value | A (×10⁻⁴ cm⁻¹) | D (×10⁻⁴ cm⁻¹) | E (×10⁻⁴ cm⁻¹) |

|---|---|---|---|---|

| 1 | 2.003 | 15.2 | 8.7 | 1.9 |

| 1a | 2.005 | 14.8 | 7.3 | 2.1 |

| 2 | 2.001 | 16.5 | 9.4 | 1.7 |

| 3 | 2.007 | 13.9 | 6.8 | 2.4 |

Source: Adapted from Table 3 in Inorganics (2015)

this compound derivatives (e.g., compound 1a) exhibit reduced zero-field splitting (D-value = 7.3 ×10⁻⁴ cm⁻¹) compared to compound 2 (D = 9.4 ×10⁻⁴ cm⁻¹), suggesting weaker spin-spin interactions due to steric hindrance from substituents. The g-values (~2.003) are consistent with organic radicals, but variations in hyperfine coupling (A) reflect differences in nitrogen coordination environments .

Structural Analogues in Patent Literature

The European Patent EP 2 402 347 A1 (2012) discloses thieno[3,2-d]pyrimidine derivatives (e.g., compounds 1 and 30) with morpholino and indazol substituents.

- Planar aromatic cores : Enable π-π stacking in enzyme inhibition.

- Sulfonyl groups : Enhance solubility and stability, as seen in compound 2’s methylsulfonyl-piperazine moiety.

| Compound No. | Key Structural Features | Application |

|---|---|---|

| 1 | Thieno-pyrimidine, morpholino | Kinase inhibition |

| 30 | Indazol, methylsulfonyl | Anticancer activity |

| 2 | Piperazine, methylsulfonyl | Enhanced bioavailability |

Source: EP 2 402 347 A1 (2012)

This compound lacks the heterocyclic diversity of these patented compounds but offers superior charge transport properties due to its uninterrupted π-system .

Stability and Compatibility Considerations

Nonsterile compounding guidelines emphasize the importance of environmental controls for azopyrene derivatives. Key factors include:

- Temperature sensitivity : Prolonged mixing above 25°C degrades azo bonds.

- Light exposure : Accelerates photoisomerization, requiring amber glass storage.

- Compatibility with excipients : Lactose and cellulose derivatives enhance stability, while polyethers induce aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.